1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea 1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
Brand Name: Vulcanchem
CAS No.: 1040672-17-0
VCID: VC8437340
InChI: InChI=1S/C20H18F2N4O2/c21-15-8-6-14(7-9-15)17-10-11-19(27)26(25-17)13-3-12-23-20(28)24-18-5-2-1-4-16(18)22/h1-2,4-11H,3,12-13H2,(H2,23,24,28)
SMILES: C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Molecular Formula: C20H18F2N4O2
Molecular Weight: 384.4 g/mol

1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

CAS No.: 1040672-17-0

VCID: VC8437340

Molecular Formula: C20H18F2N4O2

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea - 1040672-17-0

Description

Structural Overview

The chemical structure of this compound includes:

  • A urea backbone with two distinct substituents:

    • A 2-fluorophenyl group attached to one nitrogen atom.

    • A propyl chain linked to a pyridazinone derivative (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl) attached to the other nitrogen atom.

  • The molecule features fluorinated aromatic rings, which are known for enhancing biological activity due to their electron-withdrawing properties.

Synthesis

The synthesis of such compounds typically involves:

  • Preparation of the pyridazinone intermediate:

    • Starting from a substituted hydrazine and an appropriate diketone or ester.

    • Cyclization under acidic or basic conditions forms the pyridazinone core.

  • Formation of the urea linkage:

    • Reacting the pyridazinone intermediate with an isocyanate or carbamoyl chloride derivative in the presence of a base.

  • Introduction of fluorophenyl groups:

    • Fluorinated aromatic rings are incorporated via substitution reactions using fluorobenzene derivatives.

These steps require careful control of reaction conditions to ensure high yields and purity.

Potential Applications

Urea derivatives with fluorinated aromatic groups have shown promise in various fields:

  • Medicinal Chemistry:

    • Urea-based compounds are often explored as enzyme inhibitors or receptor antagonists due to their ability to form hydrogen bonds and interact with active sites.

    • The fluorine atoms enhance lipophilicity and metabolic stability, making these compounds suitable for drug development.

  • Anticancer Activity:

    • Diaryl ureas have been reported to exhibit antiproliferative activity against cancer cell lines by targeting kinases such as BRAF or VEGFR .

    • The structural similarity of this compound suggests it may have similar applications.

  • Urease Inhibition:

    • Urea derivatives are known for inhibiting urease enzymes, which are implicated in various diseases .

Research Findings

  • Studies on related compounds indicate significant biological activity, such as anticancer and enzyme inhibition properties .

  • Fluorinated compounds often show enhanced binding affinity due to their electronic effects.

Spectroscopic Characterization

To confirm the structure of such compounds, common techniques include:

  • NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to the aromatic protons, fluorine-substituted carbons, and the urea group.

  • Mass Spectrometry (HRMS): To verify the molecular weight and formula.

  • IR Spectroscopy: To detect characteristic urea (C=O stretch) and aromatic C-F bonds.

Computational Studies

Docking simulations can predict interactions with biological targets like enzymes or receptors. For instance, similar compounds have shown hydrogen bonding with active site residues in BRAF kinase .

Comparative Analysis

Property1-(2-Fluorophenyl)-3-(3-(3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl)propyl)ureaRelated Diaryl Ureas
Functional GroupsFluoroaryl, pyridazinone, ureaFluoroaryl, urea
Biological ActivityPotential anticancer/urease inhibitionAnticancer
Synthesis ComplexityModerate (multi-step)Moderate
StabilityHigh due to fluorinationHigh
CAS No. 1040672-17-0
Product Name 1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
Molecular Formula C20H18F2N4O2
Molecular Weight 384.4 g/mol
IUPAC Name 1-(2-fluorophenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea
Standard InChI InChI=1S/C20H18F2N4O2/c21-15-8-6-14(7-9-15)17-10-11-19(27)26(25-17)13-3-12-23-20(28)24-18-5-2-1-4-16(18)22/h1-2,4-11H,3,12-13H2,(H2,23,24,28)
Standard InChIKey ZYFWJONDTIMMCR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
PubChem Compound 25882229
Last Modified Aug 20 2023

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